molecular formula C16H14N4O5 B3011276 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034420-21-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B3011276
CAS RN: 2034420-21-6
M. Wt: 342.311
InChI Key: ZDWRMCVAISHCJB-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • The compound is related to research in synthetic chemistry, particularly in the development of new synthesis methods for dihydrobenzo[1,4]dioxine derivatives. Gabriele et al. (2006) described a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, highlighting the versatility of these frameworks in organic synthesis (Gabriele et al., 2006).

Mechanistic Studies and Chemical Reactivity

  • The study of cyclic aminooxycarbenes by Couture and Warkentin (1997) sheds light on the chemical reactivity of related oxadiazole structures, demonstrating their potential for forming novel cyclic compounds and understanding the underlying reaction mechanisms (Couture & Warkentin, 1997).

Potential Biological Applications

  • Research by Pasunooti et al. (2015) on Pd-catalyzed C(sp3)-H bond activation using isoxazole-3-carboxamide derivatives opens avenues for the synthesis of non-natural amino acids, hinting at applications in drug design and development of pharmacologically active compounds (Pasunooti et al., 2015).

Anticancer Activity

  • Ravinaik et al. (2021) synthesized a series of benzamide derivatives showing moderate to excellent anticancer activity against various cancer cell lines, illustrating the potential therapeutic applications of compounds with similar structural motifs (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds containing isoxazole and oxadiazole rings often interact with biological targets through hydrogen bonding and π-π stacking .

Future Directions

Future research could focus on exploring the biological activities of this compound and related compounds. This could include testing the compound against various biological targets and in different disease models .

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-6-10(19-24-9)15-18-14(25-20-15)7-17-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-6,13H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWRMCVAISHCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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